1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one
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Overview
Description
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one is a synthetic organic compound with the molecular formula C9H16F3N2O This compound is notable for its unique structure, which includes a piperidine ring and a trifluoromethyl group
Preparation Methods
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperidine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperidine derivatives.
Chemical Reactions Analysis
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethyl group using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one can be compared with other similar compounds, such as:
1-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-ylmethylbenzonitrile: This compound also contains a piperidine ring and is studied for its biological activity.
1-[(3R)-3-Aminopiperidin-1-yl]-4-phenoxyphenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl: Known for its potential therapeutic applications, particularly in cancer treatment.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15F3N2O |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14/h7H,1-6,13H2/t7-/m1/s1 |
InChI Key |
GPYQCFFYXYYNET-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCC(F)(F)F)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)N |
Origin of Product |
United States |
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